

An In-depth Technical Guide to Tyrosylvaline: Chemical Structure, Properties, and Experimental Considerations

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Compound of Interest

Compound Name: Tyrosylvaline

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Abstract

Tyrosylvaline, a dipeptide composed of tyrosine and valine, is a naturally occurring molecule found in various biological contexts. While its direct role in complex signaling pathways remains an area of active investigation, its fundamental biochemical nature as a product of protein catabolism and a potential constituent of larger peptides warrants a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis, purification, and analysis of **tyrosylvaline**. The information presented herein is intended to serve as a foundational resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

Tyrosylvaline is a dipeptide formed through a peptide bond between the amino acid tyrosine and valine. Its systematic chemical name is 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid^[1].

Table 1: Chemical Identifiers for **Tyrosylvaline**

| Identifier | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | [1] |
| Molecular Formula | C ₁₄ H ₂₀ N ₂ O ₄ | [1] |
| SMILES | <chem>CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N</chem> | [1] |
| InChI Key | OYOQKMOWUDVWCR-UHFFFAOYSA-N | [1] |
| CAS Number | 17355-09-8 | [1] |

Physicochemical Properties

The physicochemical properties of **tyrosylvaline** are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

Table 2: Physicochemical Properties of **Tyrosylvaline**

| Property | Value | Source |
|------------------------|-------------------------------------|--------|
| Molecular Weight | 280.32 g/mol | [1] |
| Monoisotopic Mass | 280.142307138 Da | [2] |
| pKa (Strongest Acidic) | 3.3 | [3] |
| pKa (Strongest Basic) | 9.84 | [3] |
| Isoelectric Point (pI) | Calculated to be approximately 6.57 | |
| LogP | -1.14 | [4] |
| Water Solubility | 0.45 g/L | [3] |
| Physical Description | Solid | [4] |

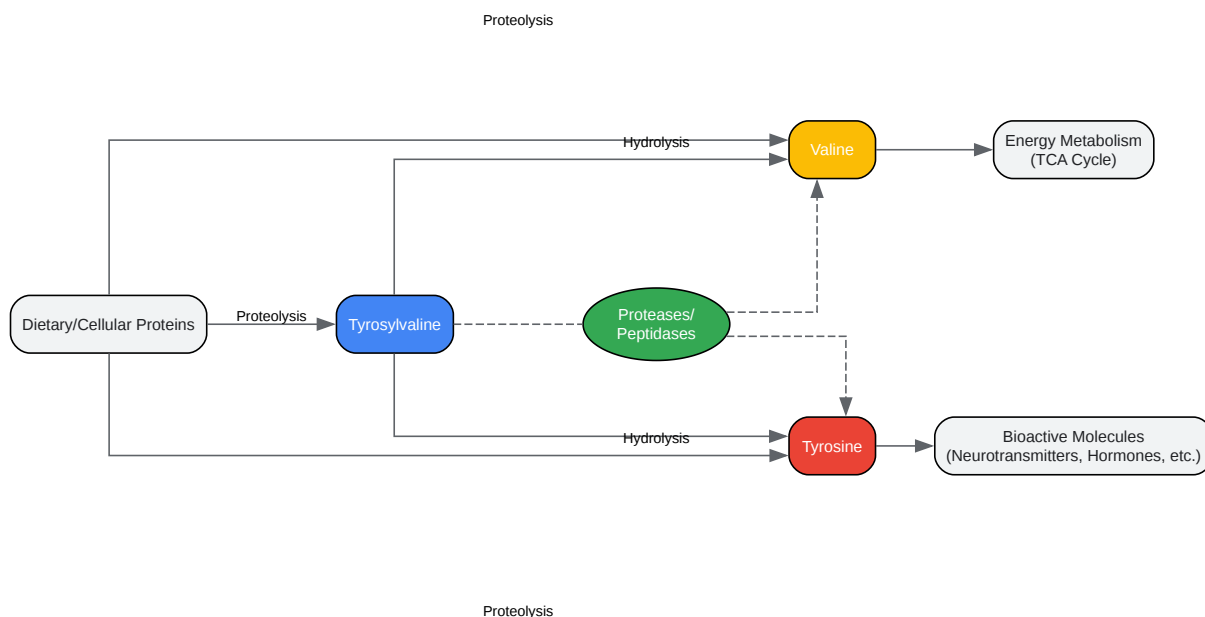
Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like **tyrosylvaline**, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the provided pKa values, the calculated pI is approximately $(3.3 + 9.84) / 2 = 6.57$. It is important to note that this is an estimation and the experimental value may vary.

Biological Context and Metabolism

Tyrosylvaline is recognized as an incomplete breakdown product of protein digestion or catabolism[2]. As a dipeptide, it is a short-lived intermediate that is typically further hydrolyzed into its constituent amino acids, tyrosine and valine, by peptidases[2]. While some dipeptides are known to have physiological or cell-signaling effects, a specific signaling role for **tyrosylvaline** has not been extensively documented in the reviewed literature[2].

Tyrosylvaline has been detected in various food sources, including anatidaes, chickens, domestic pigs, and cow's milk[3].

The metabolic fate of **tyrosylvaline** is intrinsically linked to the metabolism of its constituent amino acids. Tyrosine is a precursor for several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin[5][6]. Valine is a branched-chain amino acid that plays a crucial role in protein synthesis and energy metabolism.



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*Metabolic context of **Tyrosylvaline**.*

Experimental Protocols

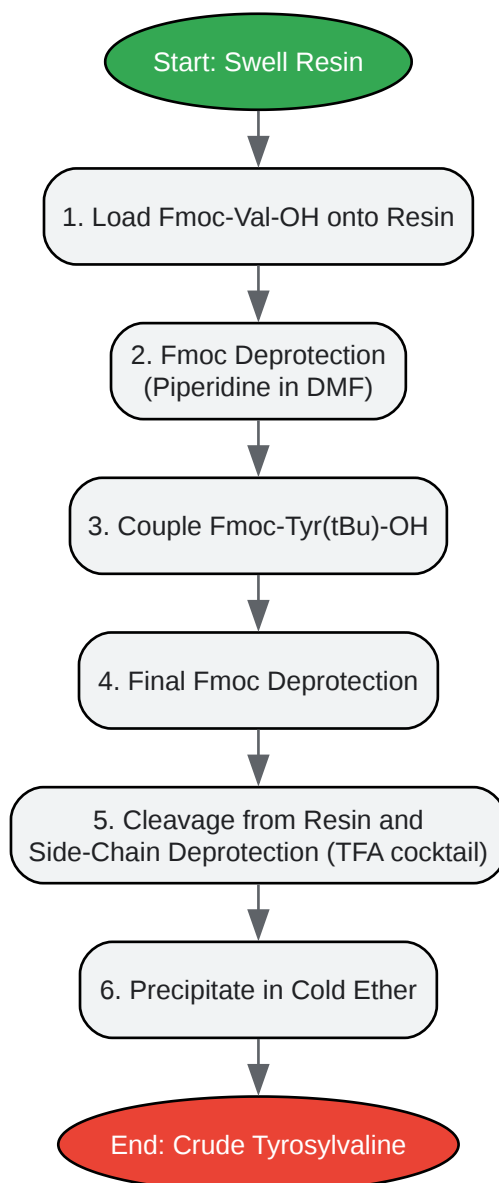
The following sections outline general methodologies for the synthesis, purification, and analysis of dipeptides like **tyrosylvaline**. These protocols are based on established techniques in peptide chemistry and should be adapted and optimized for specific experimental requirements.

Synthesis of Tyrosylvaline

Tyrosylvaline can be synthesized using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

SPPS is a widely used method for peptide synthesis due to its efficiency and ease of purification[7][8]. The Fmoc/tBu strategy is a common approach[7].

Workflow for Solid-Phase Synthesis of **Tyrosylvaline**:



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*SPPS workflow for **Tyrosylvaline**.*

Detailed Protocol:

- **Resin Preparation:** Start with a suitable resin, such as Wang or 2-chlorotrityl chloride resin. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- **First Amino Acid Coupling (Valine):** Couple the first amino acid, Fmoc-Val-OH, to the resin using a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).
- **Fmoc Deprotection:** Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of 20% piperidine in DMF.
- **Second Amino Acid Coupling (Tyrosine):** Couple the second amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected valine residue using a coupling agent and activator as in step 2. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.
- **Final Fmoc Deprotection:** Remove the Fmoc group from the N-terminal tyrosine.
- **Cleavage and Deprotection:** Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
- **Isolation:** Precipitate the crude **tyrosylvaline** by adding the cleavage mixture to cold diethyl ether. The crude peptide can then be collected by centrifugation.

Solution-phase synthesis involves carrying out the coupling and deprotection steps in a solvent system^{[9][10]}. While it can be more labor-intensive for longer peptides, it is a viable method for dipeptide synthesis.

General Steps:

- **Protection:** Protect the N-terminus of tyrosine (e.g., with a Boc or Fmoc group) and the C-terminus of valine (e.g., as a methyl or ethyl ester).
- **Coupling:** Activate the carboxyl group of the protected tyrosine using a coupling agent and react it with the protected valine.

- Deprotection: Remove the protecting groups to yield **tyrosylvaline**.
- Purification: Purify the product using techniques like crystallization or chromatography.

Purification of Tyrosylvaline

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC)[3][11][12][13].

RP-HPLC Protocol:

- Column: A C18 stationary phase is commonly used for peptide purification[3].
- Mobile Phase: A gradient of two solvents is typically employed:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile (ACN).
- Gradient: Start with a low percentage of Solvent B and gradually increase its concentration to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and any impurities.
- Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-220 nm or 280 nm (due to the tyrosine aromatic ring)[3].
- Fraction Collection: Collect the fractions containing the purified **tyrosylvaline**.
- Lyophilization: Remove the solvents from the collected fractions by lyophilization to obtain the purified peptide as a powder.

Analysis of Tyrosylvaline

The identity and purity of the synthesized **tyrosylvaline** should be confirmed using analytical techniques.

This is used to assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide[1][4][14]. Electrospray ionization (ESI) is a common ionization technique for peptides. The expected $[M+H]^+$ ion for **tyrosylvaline** would be at m/z 281.1496[4]. Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions[1].

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and standard experimental protocols relevant to **tyrosylvaline**. While its specific biological signaling roles are not yet fully elucidated, the information compiled here serves as a valuable resource for researchers working with this dipeptide. The provided methodologies for synthesis, purification, and analysis offer a solid foundation for obtaining high-purity **tyrosylvaline** for use in various research applications, from biochemical assays to its potential incorporation into larger, more complex peptide structures. Further investigation is warranted to explore the potential direct biological activities of **tyrosylvaline** and its involvement in cellular signaling pathways.

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References

- 1. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Tyrosyl-Valine (HMDB0029118) [hmdb.ca]
- 3. bachem.com [bachem.com]
- 4. Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davuniversity.org [davuniversity.org]
- 6. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
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